molecular formula C36H62NO2P B12327424 N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

Cat. No.: B12327424
M. Wt: 571.9 g/mol
InChI Key: QZOOWIDTNSERHK-JBENKYBFSA-N
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Description

N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine: is a complex organic compound with a unique structure that includes multiple cyclohexyl groups and a phosphapentacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine typically involves multiple steps, including the formation of the cyclohexylethyl groups and the assembly of the phosphapentacyclo framework. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency and quality. This can include the use of advanced reactors and purification techniques to handle the complex reactions and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the phosphorus atom or other functional groups within the molecule.

    Reduction: Reduction reactions can modify the cyclohexylethyl groups or other parts of the molecule.

    Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphine oxides, while substitution reactions can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting the function of various biomolecules. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Properties

Molecular Formula

C36H62NO2P

Molecular Weight

571.9 g/mol

IUPAC Name

N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

InChI

InChI=1S/C36H62NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h25-36H,3-24H2,1-2H3/t25-,26-,29?,30?,31?,32?,33?,34?,35?,36?,40?/m1/s1

InChI Key

QZOOWIDTNSERHK-JBENKYBFSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)N([C@H](C)C2CCCCC2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3

Canonical SMILES

CC(C1CCCCC1)N(C(C)C2CCCCC2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3

Origin of Product

United States

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